1-Bromo-6-nitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-nitrohexane is an organic compound with the molecular formula C6H12BrNO2 It is characterized by the presence of a bromine atom and a nitro group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-nitrohexane can be synthesized through a multi-step process. One common method involves the bromination of 6-nitrohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive brominating agents and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-nitrohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are standard reducing agents. The reactions are conducted under controlled temperatures to avoid side reactions.
Major Products:
Nucleophilic Substitution: Products include 6-nitrohexanol, 6-nitrohexylamine, and 6-nitrohexylthiol, depending on the nucleophile used.
Reduction: The primary product is 1-bromo-6-aminohexane.
Scientific Research Applications
1-Bromo-6-nitrohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes. For example, it can be used to introduce nitro or bromo groups into peptides or proteins.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates. The nitro group can be a precursor to bioactive amines.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-6-nitrohexane involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The nitro group can undergo reduction to form amines, which are important in many biological and chemical processes.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group is the target for reducing agents, resulting in the formation of amines.
Comparison with Similar Compounds
1-Bromo-6-nitrohexane can be compared with other similar compounds such as:
1-Bromo-5-nitropentane: Similar structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Bromo-7-nitroheptane: Similar structure but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and boiling points.
6-Bromo-1-hexanol: Lacks the nitro group, making it less reactive in certain types of reactions but useful in other contexts.
Uniqueness: this compound’s combination of a bromine atom and a nitro group on a hexane chain makes it uniquely reactive and versatile for various chemical transformations. Its specific structure allows for targeted modifications in synthetic and research applications.
Properties
IUPAC Name |
1-bromo-6-nitrohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJMMJVZBUDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.